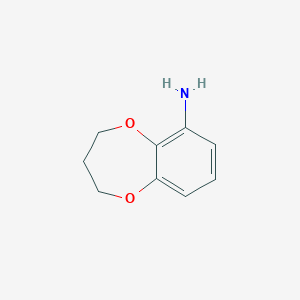

3,4-Dihydro-2h-1,5-benzodioxepin-6-amine

Description

Significance of Benzodioxepine Ring Systems in Contemporary Organic Synthesis and Medicinal Chemistry

The benzodioxepine ring system is a prominent structural motif in the fields of organic synthesis and medicinal chemistry due to its versatile chemical properties and significant biological activities. ontosight.aiontosight.ai These compounds serve as crucial intermediates in the creation of a wide array of more complex molecules. chemimpex.com The inherent structure of the benzodioxepine core allows for diverse functionalization, making it a valuable scaffold in the development of novel therapeutic agents. chemimpex.com

In medicinal chemistry, derivatives of the benzodioxepine system have been investigated for a range of potential therapeutic applications. Research has indicated that compounds incorporating this scaffold may exhibit various pharmacological properties, including anti-anxiety, anti-inflammatory, antimicrobial, anticonvulsant, and muscle relaxant effects. ontosight.aiontosight.ai This broad spectrum of activity underscores the importance of the benzodioxepine framework as a "privileged scaffold" in drug discovery, a term used to describe molecular structures that are capable of binding to multiple biological targets. The exploration of benzodioxepine derivatives continues to be an active area of research for potential treatments of neurological and inflammatory diseases. ontosight.ai

Interactive Table: Investigated Pharmacological Activities of Benzodioxepine Derivatives

| Pharmacological Activity | Potential Therapeutic Application |

| Anxiolytic | Treatment of anxiety disorders |

| Anti-inflammatory | Management of inflammatory conditions |

| Antimicrobial | Combating microbial infections |

| Anticonvulsant | Control of seizures |

| Muscle Relaxant | Alleviation of muscle spasms |

General Overview of Fused Heterocyclic Amines as Chemical Scaffolds

Fused heterocyclic amines represent a cornerstone of modern medicinal chemistry, with a significant majority of new drugs containing a heterocyclic component. enamine.netijpsr.com These molecular architectures, which consist of at least two rings sharing two or more atoms, one of which is a heterocycle containing an amine group, offer several advantages in drug design. drugbank.com

The rigid nature of the fused ring system helps to define the spatial arrangement of functional groups, which can lead to more specific interactions with biological targets and a reduced entropic penalty upon binding. enamine.net Furthermore, the nitrogen atom of the amine group, along with any other heteroatoms in the rings, can act as hydrogen bond donors or acceptors, facilitating strong and specific binding to enzymes, receptors, and other proteins. enamine.net The vast chemical space occupied by fused heterocyclic compounds provides a rich source of diverse scaffolds for the design of novel therapeutic agents. enamine.net

Current Research Landscape Pertaining to 3,4-Dihydro-2H-1,5-benzodioxepin-6-amine and Closely Related Analogs

While specific research on this compound is not extensively detailed in publicly available literature, the research landscape for its close analogs provides valuable insights into its potential applications. This compound is recognized as an important raw material and intermediate for use in organic synthesis, particularly in the pharmaceutical and agrochemical sectors. chemicalbook.com

The primary focus of current research appears to be on the utilization of this and similar benzodioxepine amines as building blocks for the synthesis of more elaborate molecules. For instance, related compounds such as 3,4-dihydro-2H-1,5-benzodioxepin-7-amine and its derivatives are used as precursors in multi-step synthetic pathways. chemicalbook.com The reactivity of the amine group allows for a variety of chemical transformations, enabling the construction of a diverse library of compounds for biological screening.

Research into analogous structures has shown that modifications to the benzodioxepine core and the amine substituent can lead to compounds with specific biological activities. For example, derivatives of the closely related 2,3-dihydro-1,4-benzodioxin-6-amine have been synthesized and investigated for their enzyme inhibitory potential. scielo.br These studies highlight the importance of the aminobenzodioxane and, by extension, the aminobenzodioxepine scaffold in the design of new bioactive molecules. The exploration of these and other analogs continues to be a focal point for discovering new lead compounds in drug development. ontosight.ai

Interactive Table: Research Focus on this compound and Analogs

| Compound/Analog | Primary Research Focus | Potential Application |

| This compound | Intermediate in organic synthesis | Pharmaceuticals, Agrochemicals |

| 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine | Synthetic precursor | Development of complex molecules |

| 2,3-dihydro-1,4-benzodioxin-6-amine derivatives | Synthesis of enzyme inhibitors | Therapeutic agent design |

Properties

CAS No. |

115464-86-3 |

|---|---|

Molecular Formula |

C9H11NO2 |

Molecular Weight |

165.19 g/mol |

IUPAC Name |

3,4-dihydro-2H-1,5-benzodioxepin-6-amine |

InChI |

InChI=1S/C9H11NO2/c10-7-3-1-4-8-9(7)12-6-2-5-11-8/h1,3-4H,2,5-6,10H2 |

InChI Key |

XLAHVEFEPBILOX-UHFFFAOYSA-N |

Canonical SMILES |

C1COC2=CC=CC(=C2OC1)N |

Origin of Product |

United States |

Synthetic Methodologies for 3,4 Dihydro 2h 1,5 Benzodioxepin 6 Amine and Precursors

Strategies for Benzodioxepine Core Synthesis

The formation of the seven-membered dioxepin ring fused to a benzene (B151609) ring is the foundational stage in the synthesis of 3,4-Dihydro-2H-1,5-benzodioxepin-6-amine. Various classical and modern organic chemistry reactions can be employed to construct this heterocyclic core.

Nucleophilic Substitution Reactions in Dioxepin Ring Formation

A primary and direct method for the synthesis of the 3,4-dihydro-2H-1,5-benzodioxepine core involves a double nucleophilic substitution reaction. This strategy typically employs a catechol derivative, which acts as a dinucleophile, and a suitable three-carbon dielectrophile. The reaction of catechol with a 1,3-dihalopropane, such as 1,3-dibromopropane, in the presence of a base, exemplifies this approach. The base, commonly a carbonate like potassium carbonate, deprotonates the hydroxyl groups of the catechol, forming a more potent nucleophilic phenoxide species. These phenoxides then sequentially displace the halide leaving groups on the propane chain in an intramolecular fashion, leading to the formation of the seven-membered dioxepin ring.

| Reactants | Reagents | Solvent | Conditions | Product | Yield |

| Catechol, 1,3-Dibromopropane | Potassium Carbonate | Dimethylformamide (DMF) | 120°C, 48 hours | 3,4-Dihydro-2H-1,5-benzodioxepine | 41.2% |

Cyclization Reactions, Including Thorpe-Ziegler Cyclization, for Dioxepin Ring Construction

The Thorpe-Ziegler cyclization provides an alternative route to a functionalized benzodioxepine core, which can then be converted to the parent heterocyclic system. This reaction involves the intramolecular cyclization of a dinitrile to form a cyclic β-enaminonitrile, which can be subsequently hydrolyzed to yield a cyclic ketone. cdnsciencepub.com In the context of benzodioxepine synthesis, a key intermediate is 1,2-di(cyanomethoxy)benzene. This precursor is synthesized by the reaction of catechol with chloroacetonitrile.

The Thorpe-Ziegler cyclization of 1,2-di(cyanomethoxy)benzene is base-catalyzed and results in the formation of an enamino nitrile. Subsequent acidic hydrolysis of this intermediate yields 3-oxo-3,4-dihydro-2H-1,5-benzodioxepin, a ketone that serves as a versatile precursor for various derivatives. cdnsciencepub.com This ketone can then be further modified to introduce the desired amine functionality. The Thorpe-Ziegler reaction is conceptually related to the Dieckmann condensation and is particularly effective for the formation of 5- to 8-membered rings.

Condensation Reactions Involving Catechol Derivatives

Condensation reactions are a cornerstone of heterocyclic synthesis. The formation of the benzodioxepine ring can be achieved through the condensation of catechol or its derivatives with appropriate three-carbon synthons. This approach is conceptually similar to the nucleophilic substitution reactions described earlier but can encompass a broader range of reaction types. For instance, the reaction between catechol and a 1,3-diol under acid catalysis could, in principle, lead to the formation of the dioxepin ring through a double etherification, although this is a less common approach than using dihalides. The efficiency of these condensation reactions is often dependent on the choice of catalyst and reaction conditions that favor the intramolecular cyclization over polymerization.

Williamson Ether Synthesis and Dieckmann Condensation in Analogous Systems

The principles of the Williamson ether synthesis are fundamental to the formation of the ether linkages in the dioxepine ring. nih.gov The reaction of a catecholate with a 1,3-dihalopropane can be viewed as a double intramolecular Williamson ether synthesis. This reaction follows an SN2 mechanism, where the alkoxide (in this case, phenoxide) ion acts as a nucleophile and attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. nih.gov For the formation of the seven-membered ring, the reaction must proceed intramolecularly after the first ether linkage is formed.

The Dieckmann condensation is a powerful tool for the formation of cyclic β-keto esters from diesters. While not directly producing the 3,4-dihydro-2H-1,5-benzodioxepine core, it has been applied in the synthesis of the analogous benzodioxepinone skeleton. This intramolecular reaction involves the base-catalyzed cyclization of a diester to form a five- or six-membered ring preferentially, but it can also be used for seven-membered rings. The resulting β-keto ester can then be hydrolyzed and decarboxylated to yield a cyclic ketone, similar to the product of the Thorpe-Ziegler cyclization.

Introduction and Regioselective Functionalization for the C6-Amine Moiety

Once the 3,4-dihydro-2H-1,5-benzodioxepine core is synthesized, the next critical step is the introduction of the amine group at the C6 position of the benzene ring. This requires a regioselective functionalization strategy.

Approaches to Introduce Amine Functionality onto the Benzodioxepine Ring System

A common and effective strategy for introducing an amine group onto an aromatic ring is through the nitration of the ring followed by the reduction of the nitro group. The regioselectivity of the initial nitration step is crucial for the synthesis of the desired 6-amino isomer.

The two ether oxygen atoms of the dioxepine ring are activating groups and ortho-, para-directors for electrophilic aromatic substitution. organicchemistrytutor.com This is due to the lone pairs of electrons on the oxygen atoms which can be donated into the aromatic π-system, thereby increasing the electron density at the ortho and para positions and stabilizing the carbocation intermediate (the sigma complex). organicchemistrytutor.com In the case of 3,4-dihydro-2H-1,5-benzodioxepine, the positions ortho and para to the ether linkages are C6, C9 (para) and C7, C8 (ortho). Therefore, electrophilic substitution, such as nitration, is expected to occur at these positions.

The nitration of 3,4-dihydro-2H-1,5-benzodioxepine would likely yield a mixture of 6-nitro and 7-nitro isomers. The separation of these isomers would then be necessary to isolate the precursor for the desired 6-amino compound.

| Reaction Step | Reagents | Product |

| Nitration | Nitric Acid, Sulfuric Acid | 6-Nitro-3,4-dihydro-2H-1,5-benzodioxepine (and isomers) |

| Reduction | e.g., H₂, Pd/C or SnCl₂, HCl | This compound |

Following the successful regioselective nitration, the resulting 6-nitro-3,4-dihydro-2H-1,5-benzodioxepine can be reduced to the target amine. A variety of reducing agents can be employed for this transformation. Catalytic hydrogenation using hydrogen gas and a palladium on carbon catalyst (H₂/Pd-C) is a common and clean method. nih.gov Alternatively, metal-acid combinations such as tin(II) chloride in hydrochloric acid (SnCl₂/HCl) are also effective for the reduction of aromatic nitro groups. nih.gov The choice of reducing agent may depend on the presence of other functional groups in the molecule that might be sensitive to certain reduction conditions.

An alternative to direct nitration of the parent benzodioxepine would be to start with a pre-functionalized catechol, for example, 3-nitrocatechol. The synthesis of the dioxepine ring from this starting material would then directly yield a nitro-substituted benzodioxepine, potentially with greater regiocontrol, which could then be reduced to the corresponding amine.

Directed Aromatic Functionalization Strategies

Directed aromatic functionalization represents a powerful approach for the regioselective synthesis of polysubstituted aromatic compounds, including precursors to this compound. nih.govnih.govresearchgate.net These methods utilize directing groups to control the position of incoming electrophiles or to facilitate metalation at a specific site on the aromatic ring.

One of the most prominent strategies is Directed ortho-Metalation (DoM) . nih.gov This reaction involves the deprotonation of an aromatic C-H bond positioned ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. The resulting aryl-metal intermediate can then be trapped by various electrophiles to introduce a wide range of functional groups. While specific examples for the direct synthesis of this compound using DoM are not extensively detailed in the provided search results, the principles of DoM can be applied to functionalize the benzodioxepine core. For instance, a suitable directing group on the benzodioxepine ring could guide the introduction of a nitro group, which can subsequently be reduced to the desired amine.

Another relevant strategy is C-H activation , which involves the cleavage of a C-H bond and its subsequent transformation into a C-C or C-heteroatom bond, often catalyzed by transition metals. nih.gov This methodology is gaining traction as a more atom-economical and environmentally benign alternative to traditional cross-coupling reactions. While still an emerging field, C-H activation holds promise for the direct and selective functionalization of benzodioxepine systems. nih.gov

The table below summarizes key aspects of these directed functionalization strategies.

| Strategy | Description | Key Features | Potential Application for Benzodioxepine Synthesis |

| Directed ortho-Metalation (DoM) | Deprotonation ortho to a directing group, followed by electrophilic quench. | High regioselectivity, wide range of compatible electrophiles. | Introduction of a nitro group for subsequent reduction to an amine. |

| C-H Activation | Transition-metal catalyzed cleavage and functionalization of C-H bonds. | Atom economy, potential for novel bond formations. | Direct amination or introduction of other functionalities on the benzodioxepine ring. |

Advanced Synthetic Techniques in Benzodioxepine Chemistry

Recent advancements in synthetic organic chemistry have provided more efficient and selective methods for the synthesis of benzodioxepine derivatives. These techniques offer advantages in terms of reaction times, yields, and stereocontrol.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool for accelerating chemical reactions. beilstein-journals.orgmdpi.comresearchgate.net By utilizing microwave irradiation to rapidly and uniformly heat the reaction mixture, MAOS can significantly reduce reaction times from hours to minutes and often leads to higher product yields and purities compared to conventional heating methods. beilstein-journals.orgmdpi.comnih.gov

In the context of benzodioxepine chemistry, microwave irradiation has been successfully employed in various synthetic steps. For example, the Buchwald-Hartwig cross-coupling reaction, a key method for forming C-N bonds, can be significantly accelerated under microwave conditions. nih.gov This could be particularly relevant for the introduction of the amine group onto the benzodioxepine scaffold. Studies have shown that microwave-assisted synthesis can provide faster access to target compounds with the advantage of selective regioisomer formation, simplifying their isolation. nih.gov

The following table highlights the advantages of microwave-assisted synthesis in the preparation of benzodioxepine-related structures.

| Feature | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Hours to days | Minutes to hours beilstein-journals.orgnih.gov |

| Yields | Often moderate | Frequently improved beilstein-journals.orgnih.gov |

| Selectivity | May lead to side products | Can enhance regioselectivity nih.gov |

| Energy Efficiency | Less efficient | More efficient heating |

Stereoselective Synthesis of Chiral Benzodioxepine Derivatives

The development of stereoselective methods to synthesize chiral benzodioxepine derivatives is of significant interest due to the potential for enantiomerically pure compounds to exhibit distinct biological activities. An efficient organocatalytic enantioselective synthesis of chiral 1,4-benzodioxepines has been described. nih.gov This method utilizes a chiral phosphoric acid catalyst to achieve high enantioselectivity in the formation of the seven-membered ring. nih.gov

Asymmetric transfer hydrogenation of prochiral ketones is another powerful strategy for accessing chiral alcohols, which can be precursors to chiral amines. This approach has been applied to the synthesis of α-chiral bicyclo[1.1.1]pentanes and could potentially be adapted for the synthesis of chiral 3-hydroxy-3,4-dihydro-2H-1,5-benzodioxepine derivatives.

Key strategies for stereoselective synthesis include:

Organocatalysis: The use of small organic molecules as catalysts to induce enantioselectivity. A study has demonstrated an efficient organocatalytic enantioselective synthesis of chiral 1,4-benzodioxepines. nih.gov

Chiral Auxiliaries: The temporary incorporation of a chiral fragment to guide the stereochemical outcome of a reaction.

Asymmetric Catalysis: The use of chiral metal complexes or enzymes to catalyze enantioselective transformations.

Biocatalytic Approaches for Amine Introduction and Stereocontrol

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the synthesis of chiral amines. semanticscholar.orgmdpi.comwiley.com Enzymes, such as transaminases and imine reductases, can catalyze the asymmetric synthesis of amines with high enantiomeric excess. mdpi.com

Transaminases (TAs) are particularly valuable for the synthesis of chiral primary amines. mdpi.com They catalyze the transfer of an amino group from a donor molecule (e.g., isopropylamine) to a prochiral ketone, producing a chiral amine. This approach could be applied to a ketone precursor of this compound to directly install the chiral amine functionality. The use of biocatalysis has been shown to be a more sustainable and efficient process in the production of active pharmaceutical intermediates. researchgate.net

Imine Reductases (IREDs) catalyze the asymmetric reduction of imines to chiral amines. This two-step process involves the formation of an imine from a ketone, followed by enzymatic reduction.

Monoamine Oxidases (MAOs) can be used in deracemization processes to obtain enantiomerically pure amines from a racemic mixture. semanticscholar.org

The table below compares different biocatalytic approaches for amine synthesis.

| Enzyme Class | Reaction Type | Key Advantages |

| Transaminases (TAs) | Asymmetric amination of ketones | High enantioselectivity, direct formation of primary amines. mdpi.com |

| Imine Reductases (IREDs) | Asymmetric reduction of imines | Complements transaminases, broad substrate scope. |

| Monoamine Oxidases (MAOs) | Deracemization of racemic amines | Access to enantiopure amines from racemates. semanticscholar.org |

Reactivity and Organic Transformations of 3,4 Dihydro 2h 1,5 Benzodioxepin 6 Amine

Reactions Involving the Aromatic Amine Functionality

The primary amine group is a key functional handle, serving as a potent nucleophile and a site for the construction of various nitrogen-containing derivatives.

The reaction of primary amines with aldehydes or ketones to form imines, also known as Schiff bases, is a fundamental transformation in organic chemistry. ekb.egbibliomed.org This condensation reaction typically proceeds under acid catalysis and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. libretexts.org For 3,4-Dihydro-2H-1,5-benzodioxepin-6-amine, this reaction provides a straightforward route to a diverse range of imine derivatives. ekb.eg

The general reaction involves heating the amine with an appropriate aldehyde or ketone, often in a solvent like ethanol (B145695) or methanol, sometimes with a catalytic amount of acid to facilitate the dehydration step. researchgate.netarpgweb.com The versatility of this reaction allows for the introduction of a wide array of substituents, depending on the structure of the carbonyl compound used. mdpi.com

| Reactant 1 | Reactant 2 (Aldehyde or Ketone) | Product (Schiff Base/Imine) | Typical Conditions |

|---|---|---|---|

| This compound | R-CHO or R-CO-R' |  | Ethanol, Reflux, Catalytic Acid |

Note: The image in the table is a placeholder representing the general structure of the resulting Schiff base.

The nucleophilic character of the amine allows for facile reaction with acylating and sulfonylating agents to produce stable amides and sulfonamides. These reactions are fundamental for creating analogues with modified electronic and steric properties.

Amidation: The amine can be converted into an amide by reaction with acyl chlorides, anhydrides, or carboxylic acids activated by coupling agents. This transformation is crucial in synthetic sequences, for instance, where the amide is subsequently reduced to a secondary amine.

Sulfonamidation: Reaction with sulfonyl chlorides, such as methanesulfonyl chloride, in the presence of a base yields the corresponding sulfonamide. In some synthetic strategies, this requires the use of protecting groups for other sensitive functionalities on the molecule.

Urea (B33335) and thiourea (B124793) derivatives are readily accessible from the primary amine of this compound through several established synthetic methods.

Urea Derivatives:

Reaction with Isocyanates: The most direct method involves the reaction of the amine with an appropriate isocyanate (R-N=C=O). This addition reaction is typically high-yielding and proceeds under mild conditions. commonorganicchemistry.com

Reaction with Phosgene (B1210022) Equivalents: Safer alternatives to highly toxic phosgene, such as triphosgene (B27547) or N,N'-Carbonyldiimidazole (CDI), can be used. commonorganicchemistry.comnih.gov The amine first reacts with the phosgene equivalent to form a reactive intermediate, which then reacts with another amine to form the urea. nih.gov

From Carbamates: Reaction with reactive carbamates, like 4-nitrophenyl-N-benzylcarbamate, followed by a deprotection step (e.g., hydrogenolysis), can also yield urea derivatives. bioorganic-chemistry.com

Thiourea Derivatives:

Reaction with Isothiocyanates: Analogous to urea synthesis, the reaction of the amine with an isothiocyanate (R-N=C=S) provides a direct route to thioureas.

Reaction with Carbon Disulfide: A common method for preparing thioureas involves treating the amine with carbon disulfide. nih.gov This reaction forms a dithiocarbamate (B8719985) salt intermediate, which can then react with another equivalent of amine or be treated to yield the final thiourea product. organic-chemistry.org

Reductive alkylation (or reductive amination) is a powerful method for forming N-alkyl and N-aralkyl bonds. This process involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate in situ, which is then reduced without being isolated. Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation. This method is highly versatile for synthesizing secondary and tertiary amines from this compound.

| Amine Substrate | Carbonyl Compound | Reducing Agent | Product Type |

|---|---|---|---|

| This compound | Aldehyde (R-CHO) | NaBH3CN or H2/Pd | N-Alkyl secondary amine |

| This compound | Ketone (R-CO-R') | NaBH3CN or H2/Pd | N-Alkyl secondary amine |

Electrophilic Aromatic Substitution Patterns on the Benzodioxepine Core

The benzene (B151609) ring of the benzodioxepine system is activated towards electrophilic aromatic substitution (EAS) by its substituents. The directing effects of these groups determine the position of substitution for incoming electrophiles. msu.edu

The primary amine (-NH₂) at the C-6 position is a very strong activating group and an ortho, para-director. libretexts.org The two ether oxygen atoms of the dioxepine ring are also activating groups and ortho, para-directors. youtube.com The combined effect of these substituents makes the aromatic ring highly nucleophilic.

The powerful directing effect of the amino group dominates, primarily directing incoming electrophiles to the positions ortho and para to it.

The positions ortho to the amine are C-5 and C-7.

The position para to the amine is C-9.

Given that the C-5 position is part of the fused ring system, electrophilic attack is most favored at the C-7 and C-9 positions. The ether oxygen at C-5 also directs ortho to the C-6 position, reinforcing the activation at this site.

It is important to note that under strongly acidic or oxidizing conditions, such as those used for nitration, the amine group is susceptible to protonation (forming a deactivating -NH₃⁺ group) or oxidation. msu.edu Therefore, protection of the amine, for example by converting it to an amide, is often necessary before carrying out such substitutions.

Ring Fission and Rearrangement Reaction Mechanisms

The 3,4-dihydro-2H-1,5-benzodioxepin ring system is a seven-membered heterocyclic structure containing two ether linkages. Generally, ethers can be cleaved by strong acids like HBr or HI. However, the benzodioxepine ring exhibits notable stability. For instance, related structures have shown that the dioxepin system can remain intact even under harsh conditions such as boiling with 48% hydrobromic acid, a testament to its chemical robustness.

While theoretical pathways for acid-catalyzed ring fission exist, involving protonation of an ether oxygen followed by nucleophilic attack, the fused aromatic ring and the seven-membered ring conformation contribute to a higher-than-expected stability. Specific, named rearrangement reactions, such as the pinacol (B44631) rearrangement, are not directly applicable to this system. youtube.comyoutube.com The current literature does not extensively report on ring fission or rearrangement mechanisms specific to this compound, suggesting the heterocyclic core is not prone to such transformations under common synthetic conditions.

Solvent-Mediated Ring Opening of Related Benzodioxepinones

The stability of the seven-membered dioxepin ring is a crucial factor in its chemistry. While ring-opening reactions are a known pathway for various heterocyclic compounds, specific literature detailing the solvent-mediated ring opening of benzodioxepinones, such as the well-known fragrance Calone 1951® (7-methyl-2H-1,5-benzodioxepin-3(4H)-one), is limited. core.ac.uknih.govmolport.com Generally, such reactions for related ethers or lactones require mediation by strong acids or bases to cleave the ether linkages. nih.govyoutube.com For instance, the ring opening of epoxides, which also contain an ether linkage, typically proceeds under acidic or basic conditions with a nucleophile, rather than being solely solvent-mediated. nih.govyoutube.com The degradation of compounds like Calone 1951® has been noted, particularly upon exposure to air and light, which may involve oxidative processes rather than direct solvent-mediated ring cleavage. researchgate.net

Organometallic Reagent-Mediated Transformations (e.g., Lithium Diisopropylamide)

Organometallic reagents, particularly organolithium compounds, are powerful tools for the functionalization of aromatic rings through processes like directed ortho-lithiation (DoM). In this reaction, a heteroatom-containing functional group directs a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), to deprotonate the adjacent ortho position, creating a new carbon-lithium bond that can then react with various electrophiles.

For the 3,4-dihydro-2H-1,5-benzodioxepine system, the two oxygen atoms of the dioxepine ring are effective directed metalation groups (DMGs). uwindsor.caharvard.edursc.org These ether oxygens can coordinate to the lithium base, directing deprotonation to the C-6 or C-9 positions of the benzene ring. The specific site of lithiation can be influenced by other substituents on the ring and the choice of base and solvent. uwindsor.caharvard.edu This strategy allows for the regioselective introduction of a wide range of functional groups, providing a key pathway for synthesizing substituted benzodioxepine derivatives. nih.gov

Table 1: Directed ortho-Lithiation Principles

| Directing Group | Common Base | Typical Electrophiles | Resulting Functional Group |

|---|

Other Functional Group Interconversions on the Benzodioxepine Moiety

Oxidation Reactions

Oxidation reactions targeting the 3,4-dihydro-2H-1,5-benzodioxepine moiety are not extensively documented in the scientific literature. While oxidative processes are employed in the synthesis of the benzodioxepinone skeleton itself, transformations on the pre-formed aromatic or heterocyclic ring are less common. General oxidation of the aromatic ring could potentially lead to quinone-like structures or ring-opening, but specific and controlled oxidation of the benzodioxepine core to introduce functionalities like hydroxyl groups is not a standard reported transformation. Similarly, oxidation of the aliphatic part of the dioxepine ring would likely require specific reagents to avoid cleavage of the ether bonds.

Reduction Reactions

Reduction reactions are fundamental transformations for modifying the benzodioxepine scaffold, particularly for the synthesis of amino derivatives from nitro precursors. A common and highly efficient method for reducing an aromatic nitro group to a primary amine is catalytic transfer hydrogenation (CTH). researchgate.netmdpi.comnih.gov

This reaction typically involves a palladium on carbon (Pd/C) catalyst and a hydrogen donor, such as ammonium (B1175870) formate, hydrazine, or formic acid. researchgate.netmdpi.com The process is valued for its mild conditions and high chemoselectivity, allowing for the reduction of the nitro group without affecting other sensitive functional groups on the molecule. For example, the reduction of a precursor like 7-nitro-3,4-dihydro-2H-1,5-benzodioxepine would yield 3,4-dihydro-2H-1,5-benzodioxepin-7-amine, an isomer of the title compound, in high yield. researchgate.netmdpi.com

Table 2: Typical Conditions for Catalytic Transfer Hydrogenation of Nitroarenes

| Catalyst | Hydrogen Donor | Solvent | Temperature | Typical Yield |

|---|---|---|---|---|

| 10% Pd/C | Ammonium Formate | Methanol | Reflux | >90% |

| 5% Pd/C | Hydrazine Hydrate | Ethanol | Room Temp | >95% |

Nucleophilic Substitution Reactions at Related Sites

Nucleophilic aromatic substitution (SNAr) is a key reaction for introducing nucleophiles onto an aromatic ring, but it has specific electronic requirements. nih.govnih.gov The reaction proceeds via an addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate (a Meisenheimer complex). For the reaction to be facile, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, positioned ortho or para to a good leaving group (typically a halide). nih.gov

Cross-Coupling Reactions (e.g., Suzuki, Heck)

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon bonds in modern organic synthesis. mdpi.comresearchgate.net Halo-substituted benzodioxepines are excellent substrates for these transformations.

The Suzuki-Miyaura coupling reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. researchgate.netmdpi.comtcichemicals.com For instance, 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine can be coupled with various aryl or vinyl boronic acids to generate biaryl or styrenyl derivatives at the 7-position. researchgate.net This reaction is known for its mild conditions and tolerance of a wide range of functional groups.

Table 3: Representative Suzuki-Miyaura Coupling Reaction

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Product |

|---|

The Heck reaction is another palladium-catalyzed process that forms a carbon-carbon bond between an organic halide and an alkene. organic-chemistry.org Using 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine as the substrate, it can be reacted with various alkenes, such as acrylates or styrenes, to introduce a vinyl group at the 7-position. organic-chemistry.org This reaction is crucial for the synthesis of substituted alkenes.

Table 4: Representative Heck Reaction

| Aryl Halide | Alkene | Catalyst | Base | Solvent | Product |

|---|

Spectroscopic and Structural Characterization of 3,4 Dihydro 2h 1,5 Benzodioxepin 6 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, connectivity, and spatial arrangement of atoms.

The ¹H NMR spectrum of 3,4-Dihydro-2H-1,5-benzodioxepin-6-amine is expected to reveal distinct signals corresponding to each unique proton environment. The chemical shifts (δ) are influenced by the electronic environment of the protons, including shielding and deshielding effects from adjacent functional groups.

The dioxepin ring contains three sets of methylene (B1212753) protons. The protons at the C-3 position (H-3) are anticipated to appear as a quintet around δ 2.0-2.2 ppm, coupled to the protons at C-2 and C-4. The protons at C-2 and C-4 are chemically equivalent due to the flexibility of the seven-membered ring and are expected to resonate as a triplet around δ 4.1-4.3 ppm, coupled to the H-3 protons.

The aromatic region will display signals for the three protons on the benzene (B151609) ring. The amino group (-NH₂) is a strong electron-donating group, which will cause a significant upfield shift (shielding) for the ortho and para protons relative to unsubstituted benzene (δ 7.26 ppm). The proton at C-7 (H-7) is expected to be a doublet, the proton at C-9 (H-9) a doublet, and the proton at C-8 (H-8) a doublet of doublets, with chemical shifts typically appearing in the δ 6.5-7.0 ppm range. The amine protons (-NH₂) themselves would likely appear as a broad singlet, with a chemical shift that can vary (typically δ 3.5-4.5 ppm) depending on solvent and concentration due to hydrogen bonding.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-7 | ~6.8 | d | ~8.0 |

| H-8 | ~6.6 | dd | J ≈ 8.0, 2.0 |

| H-9 | ~6.5 | d | ~2.0 |

| -NH₂ | 3.5 - 4.5 | br s | N/A |

| H-2, H-4 | 4.1 - 4.3 | t | ~5.5 |

| H-3 | 2.0 - 2.2 | quint | ~5.5 |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts are highly sensitive to the electronic effects of substituents.

For this compound, the aliphatic carbons of the dioxepin ring are expected in the upfield region of the spectrum. The C-3 carbon is predicted to resonate around δ 30-35 ppm, while the C-2 and C-4 carbons, being attached to oxygen, will be further downfield, typically in the range of δ 70-75 ppm.

The aromatic carbons will appear between δ 110-150 ppm. The carbon attached to the amino group (C-6) will be significantly shielded, appearing around δ 140-145 ppm. The other carbon attached to an oxygen atom (C-5a) will also be downfield. The remaining aromatic carbons (C-7, C-8, C-9, and C-9a) will have their chemical shifts influenced by the electron-donating effects of both the amine and the ether linkages.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-9a | ~148 |

| C-6 | ~142 |

| C-5a | ~138 |

| C-8 | ~118 |

| C-7 | ~117 |

| C-9 | ~115 |

| C-2, C-4 | ~72 |

| C-3 | ~32 |

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show cross-peaks between H-2/H-4 and H-3, confirming the connectivity within the aliphatic ring. It would also show correlations between the adjacent aromatic protons H-7 and H-8.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons. chemicalforums.com This is essential for assigning the signals of protonated carbons. For example, it would link the ¹H signal at ~6.8 ppm to the ¹³C signal of C-7, and the aliphatic proton signals to their respective C-2, C-3, and C-4 carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two to three bonds. chemicalforums.com It is particularly powerful for identifying quaternary (non-protonated) carbons and piecing together different fragments of the molecule. Key correlations would include the protons of the dioxepin ring (H-2/H-4) to the aromatic carbons C-5a and C-9a, and the aromatic protons to neighboring carbons, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of their bonding connectivity. This is useful for determining stereochemistry and conformation. For this molecule, NOESY could show correlations between the H-4 protons and the H-9 proton, providing information about the conformation of the seven-membered ring.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The FT-IR spectrum of this compound would exhibit several characteristic absorption bands. The primary amine (-NH₂) group would show two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene groups in the dioxepin ring would be observed just below 3000 cm⁻¹.

The C-O-C asymmetric and symmetric stretching vibrations of the ether linkages are characteristic and would produce strong bands in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively. Aromatic C=C stretching vibrations typically result in several peaks in the 1450-1600 cm⁻¹ range.

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Primary Amine | 3300 - 3500 (two bands) | Medium |

| Aromatic C-H Stretch | Aromatic Ring | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | -CH₂- | 2850 - 2960 | Medium-Strong |

| Aromatic C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium |

| Asymmetric C-O-C Stretch | Aryl-Alkyl Ether | 1200 - 1275 | Strong |

| Symmetric C-O-C Stretch | Aryl-Alkyl Ether | 1000 - 1100 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

The molecular formula for this compound is C₉H₁₁NO₂. The nominal molecular weight is 165 amu. According to the Nitrogen Rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with this structure.

Upon electron ionization (EI), the molecule would form a molecular ion (M⁺˙) with an m/z of 165. The fragmentation pattern would be characteristic of an aromatic amine and a cyclic ether. A common fragmentation for primary amines is the loss of a hydrogen atom to form a stable iminium ion. Alpha-cleavage next to the ether oxygen atoms within the seven-membered ring is also a likely fragmentation pathway, leading to the loss of fragments such as ethylene (B1197577) (C₂H₄) or propylene (B89431) oxide (C₃H₆O). A significant peak would be expected from the tropylium (B1234903) ion or related aromatic cations. For instance, a common fragment for a related isomer, benzocaine (B179285) (ethyl p-aminobenzoate), is observed at m/z 120, corresponding to the loss of the ethoxy group. chemicalbook.com A similar cleavage for the target compound could involve the loss of the dioxepin ring portion.

High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule and its fragments. For this compound, HRMS would confirm the molecular formula C₉H₁₁NO₂ by providing an exact mass. The calculated monoisotopic mass for [M+H]⁺ is 166.0863, which distinguishes it from other potential formulas with the same nominal mass. massbank.euuni.lu This precision is critical for confirming the identity of a new compound and for analyzing complex mixtures.

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV-Vis light promotes electrons from lower energy molecular orbitals (HOMO) to higher energy ones (LUMO). The resulting spectrum provides valuable information about the electronic structure and conjugation of the molecule.

The UV-Vis spectrum of this compound is expected to be dominated by the substituted benzene ring. The presence of the amino group (-NH2) and the dioxepin ring as substituents on the benzene ring influences the position and intensity of the absorption bands. Typically, aromatic systems exhibit two main absorption bands: the E-band (around 200 nm) and the B-band (around 250-290 nm), which arise from π → π* transitions. The amino group, being an auxochrome, is expected to cause a bathochromic (red) shift in these absorption bands due to the extension of the conjugated system through the lone pair of electrons on the nitrogen atom.

Detailed research findings on analogous aromatic amines demonstrate that the environment, such as the polarity of the solvent, can significantly affect the absorption spectrum. iosrjournals.org For instance, in polar solvents, the absorption maxima may shift due to interactions with the solvent molecules.

Table 1: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent

| Transition | Expected λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

|---|---|---|

| π → π* (E-band) | ~230-240 | High |

Note: The data in this table is illustrative and based on typical values for substituted anilines and related aromatic ethers, as specific experimental data for this compound was not available in the cited sources.

X-ray Diffraction Crystallography for Solid-State Structure Determination and Intermolecular Interactions

The crystal structure of a related pyridodiazepinone derivative has been solved, showcasing the power of this technique to elucidate the conformation of seven-membered rings fused to an aromatic system. nih.gov In the case of this compound, the analysis would also shed light on the intermolecular interactions, such as hydrogen bonding involving the amine group, which govern the packing of the molecules in the crystal lattice. These interactions are crucial for understanding the physical properties of the solid material.

Table 2: Illustrative Crystallographic Data for a Hypothetical Crystal of this compound

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 15.678 |

| β (°) | 95.5 |

| Volume (ų) | 856.7 |

Advanced Analytical and Spectroscopic Techniques

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), spectroscopy is a technique that detects species with unpaired electrons, such as free radicals. While this compound is a diamagnetic molecule (all electrons are paired), ESR spectroscopy can be employed to study its radical cations or other paramagnetic derivatives that could be generated through chemical or electrochemical oxidation. nih.gov

The ESR spectrum would provide information about the g-value and hyperfine coupling constants, which are characteristic of the radical's electronic environment. youtube.com Analysis of the hyperfine structure can reveal the extent of delocalization of the unpaired electron over the aromatic ring and its interaction with the nitrogen and hydrogen nuclei.

Fluorescence spectroscopy is a highly sensitive technique that provides information about the electronic excited states of a molecule. Compounds with aromatic rings often exhibit fluorescence. Upon excitation with UV light, this compound is expected to be promoted to an excited singlet state, from which it can relax to the ground state by emitting a photon (fluorescence).

The fluorescence spectrum, characterized by its excitation and emission maxima, is sensitive to the molecular structure and the local environment. The presence of the electron-donating amino group is likely to enhance the fluorescence quantum yield compared to the unsubstituted benzodioxepin. Studies on other fluorescent derivatives of related heterocyclic systems have shown that modifications to the molecule can significantly alter the fluorescence properties. nih.gov

Table 3: Predicted Fluorescence Properties for this compound

| Parameter | Expected Value |

|---|---|

| Excitation λmax (nm) | ~290 |

| Emission λmax (nm) | ~340-360 |

| Stokes Shift (nm) | ~50-70 |

Note: These values are estimations based on the fluorescence of aniline (B41778) and its derivatives, as specific experimental data for the target compound is not available.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are essential techniques for the separation, identification, and purification of this compound. These methods are also crucial for determining the purity of a sample.

A typical reversed-phase HPLC method would utilize a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. The retention time of the compound is a characteristic parameter under specific chromatographic conditions.

Liquid Chromatography-Mass Spectrometry (LC-MS) couples the separation power of HPLC/UPLC with the detection capabilities of mass spectrometry. This hyphenated technique allows for the determination of the molecular weight of the compound and provides structural information through fragmentation patterns. For this compound, LC-MS analysis would confirm its molecular mass and could be used to identify related impurities or degradation products in a sample. hubspotusercontent-na1.netnih.govnih.gov

Table 4: Illustrative Chromatographic and Mass Spectrometric Data

| Technique | Parameter | Illustrative Value |

|---|---|---|

| HPLC | Retention Time (min) | 5.8 (on a C18 column with a specific gradient) |

| LC-MS (ESI+) | [M+H]⁺ (m/z) | 180.09 |

Note: The retention time is highly method-dependent. The m/z value is calculated based on the molecular formula C₉H₁₁NO₂.

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature. TGA provides valuable information about the thermal stability and decomposition profile of a compound. For this compound, a TGA experiment would reveal the temperature at which it begins to decompose and the number of decomposition steps.

Studies on other aromatic amines and related heterocyclic compounds have shown that thermal stability is influenced by the nature of the substituents and intermolecular forces. researchgate.net The TGA curve for this compound would likely show a single or multi-step decomposition process at elevated temperatures. The analysis of the decomposition products, often done by coupling the TGA instrument to a mass spectrometer (TGA-MS), could provide insights into the degradation mechanism.

Table 5: Hypothetical Thermal Decomposition Data from TGA

| Parameter | Description | Illustrative Temperature (°C) |

|---|---|---|

| T_onset | Onset temperature of decomposition | ~250 |

| T_max | Temperature of maximum decomposition rate | ~280 |

Note: The data presented is hypothetical and based on the general thermal behavior of organic amine compounds, as specific TGA data for this compound was not found in the searched literature.

Computational Chemistry and Theoretical Studies on 3,4 Dihydro 2h 1,5 Benzodioxepin 6 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. For 3,4-Dihydro-2H-1,5-benzodioxepin-6-amine, a DFT study, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), would be performed to optimize the molecule's three-dimensional geometry. This process finds the lowest energy arrangement of the atoms, providing precise theoretical values for bond lengths, bond angles, and dihedral angles.

The output of such a calculation would typically be presented in a table comparing key geometric parameters.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (DFT/B3LYP) This table is illustrative of the type of data a DFT calculation would produce and is not based on actual published results.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C(ar)-N | ~1.40 Å |

| Bond Length | C(ar)-O | ~1.37 Å |

| Bond Length | O-C(al) | ~1.43 Å |

| Bond Angle | C(ar)-C(ar)-N | ~120° |

Furthermore, DFT calculations yield information about the electronic structure, such as the distribution of electron density and the molecular electrostatic potential (MESP). The MESP map visually identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for understanding intermolecular interactions.

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are critical for predicting a molecule's chemical reactivity.

HOMO: Represents the ability of a molecule to donate electrons. For this compound, the HOMO would likely be localized on the electron-rich aromatic ring and the amine group.

LUMO: Represents the ability of a molecule to accept electrons. The LUMO would be distributed over the molecule in regions that can accommodate additional electron density.

HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO is a crucial indicator of chemical stability and reactivity. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron to a higher energy state.

Table 2: Hypothetical FMO Data for this compound This table illustrates the typical output of an FMO analysis.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | - |

| LUMO Energy | - |

These values would be used to calculate various global reactivity descriptors, such as electronegativity, chemical hardness, and softness, further quantifying the molecule's reactivity.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule. It transforms the complex molecular orbitals into a localized, intuitive representation of Lewis structures, showing electron density in atomic lone pairs and bonds between atoms. This method is used to study intramolecular interactions, charge transfer, and hyperconjugation.

Molecular Modeling and Conformational Analysis

The seven-membered dioxepin ring in this compound is not planar and can adopt several different conformations (e.g., chair, boat, twist-boat). Molecular modeling and conformational analysis are used to identify the most stable conformations and the energy barriers between them.

This analysis involves systematically rotating the rotatable bonds in the molecule to map out the potential energy surface (PES). By identifying the global minimum on this surface, the most probable and stable three-dimensional structure of the molecule can be determined. Understanding the conformational landscape is essential, as different conformers can have different biological activities and chemical properties.

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which can be compared with experimental data to confirm the molecular structure. Using methods like Time-Dependent DFT (TD-DFT), one could simulate the UV-Vis absorption spectrum of this compound to identify the electronic transitions (e.g., π → π*) responsible for its absorption bands.

Similarly, DFT calculations can predict vibrational frequencies corresponding to infrared (IR) and Raman spectra. The calculated frequencies and intensities for different vibrational modes (e.g., N-H stretching, C-O stretching) would help in the assignment of experimental spectra. Furthermore, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated to aid in the structural elucidation of the molecule and its derivatives.

Semi-Empirical Methods in Structure-Reactivity/Property Relationship Studies

While DFT provides high accuracy, it can be computationally expensive. Semi-empirical methods (like AM1 or PM3) offer a faster, albeit less accurate, alternative for studying large systems or for preliminary screening. These methods use parameters derived from experimental data to simplify the calculations.

In the context of this compound, semi-empirical methods could be used in Quantitative Structure-Activity Relationship (QSAR) or Structure-Property Relationship (QSPR) studies. By calculating various electronic and structural descriptors for a series of related compounds, these studies can build statistical models that correlate molecular structure with specific properties, such as biological activity or reactivity. However, it is often necessary to validate the trends obtained from semi-empirical methods with higher-level calculations like DFT.

Applications of 3,4 Dihydro 2h 1,5 Benzodioxepin 6 Amine As a Research Scaffold

Role as a Key Synthetic Building Block and Intermediate in Complex Molecule Synthesis

3,4-Dihydro-2H-1,5-benzodioxepin-6-amine is a valuable starting material and intermediate in the field of organic synthesis. chemicalbook.comthermofisher.com Its structural features allow it to be incorporated into larger, more complex molecular architectures. The amine functional group is particularly reactive and can participate in a variety of chemical transformations, such as amide bond formation, alkylation, and the construction of new heterocyclic rings. This reactivity makes it an essential component in multi-step synthetic pathways aimed at producing novel compounds. moldb.comsigmaaldrich.com

For instance, derivatives of this compound, such as 2-phenyl-3,4-dihydro-2H-benzo[f]chromen-3-amine analogs, have been rationally designed and synthesized as potent inhibitors of dipeptidyl peptidase 4 (DPP-4), which is a target for the treatment of type 2 diabetes. nih.gov The synthesis of such complex molecules often relies on the strategic use of building blocks like this compound to introduce the necessary structural motifs for biological activity.

Contributions to Medicinal Chemistry Research and Scaffold Design

The benzodioxepine core, and specifically aminic derivatives like this compound, has garnered significant attention in the field of medicinal chemistry for the development of new therapeutic agents. pharmint.net

Researchers have utilized this compound as a scaffold to create new heterocyclic compounds with potential biological activity. chemicalbook.com By modifying the amine group or other positions on the benzodioxepine ring system, chemists can synthesize a library of analogs. These analogs can then be screened against various biological targets, such as enzymes and receptors, to identify compounds with desired pharmacological effects. ontosight.aiscbt.com For example, the synthesis of 3-substituted-aminomethyl-3-hydroxy-3,4-dihydro-2H-1,5-benzodioxepins has led to a class of β-adrenergic stimulants with potential bronchodilator activity. cdnsciencepub.com This highlights the utility of the benzodioxepine scaffold in generating compounds with diverse therapeutic applications, including potential anti-anxiety, anti-inflammatory, and antimicrobial effects. ontosight.ai

The benzodioxepine framework is considered a "privileged structure" in drug discovery. researchgate.net A privileged structure is a molecular scaffold that is capable of binding to multiple, often unrelated, biological targets. This property makes them highly valuable starting points for the development of new drugs. The benzodioxepine core is found in a variety of biologically active compounds. ontosight.ai Its conformational flexibility, conferred by the seven-membered ring, allows it to adopt different shapes to fit into the binding sites of various proteins. This versatility has been exploited in the design of ligands for a range of therapeutic targets.

| Scaffold | Associated Biological Activities |

|---|---|

| Benzodiazepine | Anxiolytic, Anticonvulsant, Hypnotic, Anti-HIV, Antiarrhythmic. researchgate.netnih.gov |

| Benzopyrone (Coumarins and Chromones) | Anticoagulant, Antipsoriatic, Antiasthmatic. nih.gov |

| Quinoline | Antibiotic, Antifungal, Antibacterial, Antineoplastic. researchgate.net |

| Thiazolidinone | Antimicrobial, Anticancer, Anticonvulsant, Diuretic. researchgate.net |

The amenability of this compound to chemical modification makes it a suitable building block for combinatorial chemistry. This technique allows for the rapid synthesis of a large number of different but structurally related molecules, known as a chemical library. By reacting the amine with a diverse set of chemical partners, a library of benzodioxepine derivatives can be generated. These libraries are then screened for biological activity, significantly accelerating the early stages of drug discovery. The solid-phase synthesis of related heterocyclic structures, such as triazine derivatives, demonstrates the feasibility of using amine-containing building blocks in a combinatorial fashion to generate molecular diversity. nih.gov

Investigation in Materials Science for Functional Properties

While the primary focus of research on benzodioxepine derivatives has been in the pharmaceutical realm, there is emerging interest in their potential applications in materials science. The rigid, aromatic portion of the molecule combined with the more flexible dioxepine ring can give rise to interesting physical properties. For instance, related benzodioxepine compounds have been investigated as monomers for the synthesis of polyesters and polyamides. ontosight.ai The incorporation of the benzodioxepine unit into polymer chains could lead to materials with unique thermal, mechanical, or optical properties. Although specific studies on the nonlinear optical properties of this compound are not widely reported, the general class of organic molecules with electron-donating (like the amine) and electron-withdrawing groups attached to a conjugated system are known to exhibit such properties, suggesting a potential area for future investigation.

Application in Catalysis Research, including Ligand Development for Metal Complexes

The amine group in this compound can also serve as a coordination site for metal ions. This opens up the possibility of using this compound and its derivatives as ligands in the field of catalysis. By attaching the benzodioxepine amine to a metal center, it may be possible to create novel catalysts for a variety of chemical transformations. The development of well-defined manganese complexes for the synthesis of N-heterocycles showcases the importance of ligand design in creating efficient and sustainable catalytic systems. rsc.org While direct applications of this compound in this area are still being explored, its structural features make it a promising candidate for the development of new ligands for transition metal catalysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.